methyl N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycinate
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Overview
Description
Methyl N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycinate is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in natural products and drugs due to their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . This compound features a brominated indole moiety, which is known for its potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycinate typically involves the following steps:
Bromination of Indole: The indole ring is brominated using N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile.
Coupling with Glycylglycine: The intermediate product is coupled with glycylglycine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycinate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of de-brominated indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
Methyl N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycinate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycinate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
6-Bromoindole: A simpler brominated indole derivative with similar biological activities.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
Uniqueness
Methyl N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycinate is unique due to its specific structure, which combines a brominated indole moiety with a glycylglycine residue. This unique structure may confer distinct biological activities and applications compared to other indole derivatives .
Properties
Molecular Formula |
C16H18BrN3O4 |
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Molecular Weight |
396.24 g/mol |
IUPAC Name |
methyl 2-[[2-[3-(6-bromoindol-1-yl)propanoylamino]acetyl]amino]acetate |
InChI |
InChI=1S/C16H18BrN3O4/c1-24-16(23)10-19-15(22)9-18-14(21)5-7-20-6-4-11-2-3-12(17)8-13(11)20/h2-4,6,8H,5,7,9-10H2,1H3,(H,18,21)(H,19,22) |
InChI Key |
NJVRDGFKFVOIHL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)CNC(=O)CCN1C=CC2=C1C=C(C=C2)Br |
Origin of Product |
United States |
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